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Discovery and History

The journey of Diadenosine pentaphosphate (Ap5A) is intertwined with the broader discovery
of diadenosine polyphosphates, a class of signaling molecules found across all domains of life.
While the specific initial synthesis and identification of Ap5A is not pinpointed to a singular
seminal publication, the groundwork was laid in the 1960s with the discovery of a related
compound, diadenosine tetraphosphate (Ap4A). Zamecnik and his colleagues first identified
Ap4A in 1966 as a product of the reaction between ATP and lysyl-tRNA synthetase.[1] This
discovery opened the door to the exploration of a new class of nucleotides with potential
regulatory roles.

Subsequent research in the 1970s further elucidated the existence and function of various
diadenosine polyphosphates, including Ap5A. These molecules were found to be synthesized
by several aminoacyl-tRNA synthetases and other enzymes, particularly under conditions of
cellular stress, leading to the hypothesis that they act as "alarmones" — intracellular signals of
metabolic distress. Procedures for the synthesis of various alpha,omega-dinucleoside 5'-
polyphosphates, including Ap5A, were developed, and their potent inhibitory effects on specific
enzymes began to be characterized.[2][3]

A significant milestone in Ap5A research was the identification of its highly specific and potent
inhibition of adenylate kinase (AK), an enzyme crucial for cellular energy homeostasis.[2][4][5]
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This property has made Ap5A an invaluable tool for studying the role of AK in various cellular
processes. The development of stable salt forms, such as the pentalithium salt, has been
crucial for its use in experimental settings, enhancing its solubility and stability in aqueous
solutions.

Physicochemical Properties of Diadenosine
Pentaphosphate pentalithium

Diadenosine pentaphosphate pentalithium is commercially available as a white to off-white
powder. It is soluble in water.

Property Value

Molecular Formula C20H24LisN10022Ps
Molecular Weight 946.04 g/mol
Appearance White to off-white powder
Solubility Soluble in water

Storage -20°C

Biological Roles and Signaling Pathways

Ap5A exerts its biological effects primarily through two main mechanisms: the potent inhibition
of adenylate kinase and the modulation of purinergic receptors.

Inhibition of Adenylate Kinase and Downstream Effects

Adenylate kinase (AK) is a key enzyme that catalyzes the reversible reaction: 2 ADP & ATP +
AMP. By maintaining the equilibrium of adenine nucleotides, AK plays a critical role in cellular
energy monitoring and homeostasis. Ap5A is a highly specific and potent competitive inhibitor
of AK, binding to the enzyme's active site and preventing the binding of its natural substrates,
ATP and AMP.[2][4][5]

The inhibition of AK by Ap5A leads to a shift in the cellular AMP:ATP ratio. An increase in the
relative concentration of AMP is a critical signal of low energy status within the cell. This
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change in the AMP:ATP ratio is a primary activator of AMP-activated protein kinase (AMPK), a

master regulator of metabolism.[6]

Diagram: Ap5A-Mediated Inhibition of Adenylate Kinase and Activation of AMPK Signaling

Click to download full resolution via product page

Caption: Ap5A inhibits adenylate kinase, leading to an increased AMP:ATP ratio and
subsequent activation of AMPK.

Modulation of Purinergic Receptors

Ap5A also functions as an agonist at certain subtypes of P2X receptors, which are ligand-gated
ion channels activated by extracellular ATP.[7][8] P2X receptor activation leads to the influx of
cations (Na* and Caz*), resulting in membrane depolarization and the initiation of various
downstream signaling events. The specific subtypes of P2X receptors activated by Ap5A and
the resulting physiological responses can vary depending on the tissue and cell type.

Diagram: Ap5A Activation of P2X Receptors

Extracellular

iadenosine
pentaphosphate (ApSA)
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Caption: Ap5A binds to and activates P2X receptors, leading to ion influx and cellular

responses.

Effects on Cardiac Ryanodine Receptors
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In cardiac muscle, Ap5SA has been shown to be a potent activator of ryanodine receptor 2
(RyR2), an intracellular calcium release channel located on the sarcoplasmic reticulum.
Activation of RyR2 by Ap5A can significantly increase the channel's open probability, leading to
enhanced calcium release and potentially modulating cardiac contractility.[9]

Quantitative Data

The following tables summarize key quantitative data regarding the biological activity of
Diadenosine pentaphosphate.

Table 1: Inhibition of Adenylate Kinase by Ap5A

Enzyme Source Ki (Inhibition Constant) Reference
Rabbit Muscle ~2.5nM [10]
Human Hemolysate Effective at = 2 uM [4]

Table 2: Activation of P2X Receptors by ApSA

Receptor
. Effect ECso /| Potency Reference
SubtypelTissue
Transient and
Rat Renal Vasculature  sustained Effective at > 1-10 nM [3]

vasoconstriction

Table 3: Activation of Cardiac Ryanodine Receptors (RyR2) by Ap5A

Experimental

. Effect ECso Reference
Condition
) Increased open 140 pM (low-affinity
Sheep Cardiac RyR2 - ] [9]
probability site)

Experimental Protocols
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Chemical Synthesis of Diadenosine Pentaphosphate
(Ap5A)

While detailed proprietary synthesis protocols for the pentalithium salt are not readily available
in the public domain, a general approach for the synthesis of dinucleoside polyphosphates
involves the coupling of two adenosine monophosphate (AMP) derivatives with a
polyphosphate chain. A common method involves the activation of one nucleotide and its
subsequent reaction with another.

A representative, though not specific to the pentalithium salt, procedure for the synthesis of
Ap5A involves the reaction of adenosine 5'-tetraphosphate with adenosine 5'-monophosphate
in the presence of a condensing agent.[3] Purification is typically achieved using anion-
exchange chromatography followed by desalting. The final product's identity and purity are
confirmed by techniques such as HPLC, mass spectrometry, and NMR spectroscopy.

Experimental Workflow: Adenylate Kinase Inhibition
Assay

This workflow describes a general spectrophotometric assay to determine the inhibitory effect
of Ap5A on adenylate kinase activity. The assay couples the production of ADP to the oxidation
of NADH, which can be monitored as a decrease in absorbance at 340 nm.[11]

Diagram: Experimental Workflow for Adenylate Kinase Inhibition Assay
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1. Preparation of Reaction Mixture

Coupling Enzymes:
Pyruvate Kinase (PK) Phosphoenolpyruvate (PEP)
Lactate Dehydrogenase (LDH)

Substrates:
ATP and AMP

NADH

Assay Buffer (e.g., Tris-HCI, pH 7.6) Ap5A solution (various concentrations) Adenylate Kinase (AK) solution

2. Assaly Procedure

Combine Buffer, Substrates,
Coupling Enzymes, PEP, and NADH
in a cuvette

Pre-incubate with or without ApSA

Initiate reaction by adding AK

Monitor decrease in absorbance at 340 nm
over time using a spectrophotometer

3. Data Analysis

Calculate the initial rate of reaction
(rate of NADH oxidation)

Plot reaction rate vs. ApSA concentration

Determine the ICso value

Click to download full resolution via product page

Caption: A typical workflow for determining the inhibitory activity of Ap5SA on adenylate kinase.
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Coupled Enzyme Reactions:

e Adenylate Kinase: 2 ADP = ATP + AMP (In the assay, the reverse reaction is often
measured: ATP + AMP - 2 ADP)

e Pyruvate Kinase: ADP + Phosphoenolpyruvate — ATP + Pyruvate
o Lactate Dehydrogenase: Pyruvate + NADH + H* — Lactate + NAD*

The rate of NADH disappearance is directly proportional to the activity of adenylate kinase. By
performing the assay with varying concentrations of Ap5A, one can determine its inhibitory
potency (e.g., ICso value).

Conclusion

Diadenosine pentaphosphate pentalithium is a vital tool for researchers in biochemistry,
pharmacology, and drug development. Its discovery and subsequent characterization as a
potent and specific inhibitor of adenylate kinase have provided invaluable insights into cellular
energy metabolism and the role of AMPK signaling. Furthermore, its activity at purinergic
receptors highlights its potential as a modulator of various physiological processes. The
guantitative data and experimental protocols provided in this guide offer a comprehensive
resource for scientists working with this important signaling molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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